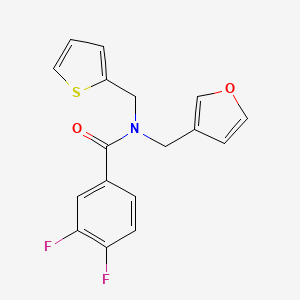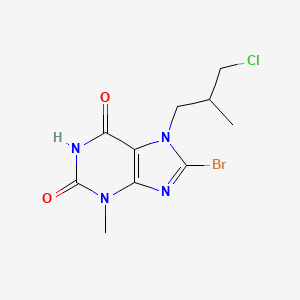
rac-(4S,4aS,8aR)-4-Phenyldecahydro-4-quinolinol oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“rac-(4S,4aS,8aR)-4-Phenyldecahydro-4-quinolinol oxalate” is also known as "4a(2H)-Naphthalenol,octahydro-4,8a-dimethyl-, (4S,4aS,8aR)" . It has a molecular formula of C12H22O and a molecular weight of 182.3025 . The IUPAC name is “(4S,4aS,8aR)-4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol” and it has a density of 0.985 g/cm3 .
Molecular Structure Analysis
The molecule has a complex structure with multiple rings and functional groups. It contains a total of 35 atoms, consisting of 22 Hydrogen atoms, 12 Carbon atoms, and 1 Oxygen atom . As for the chemical bonds and functional groups, a total of 36 bonds comprising 14 non-H bonds, 2 six-membered rings, 1 ten-membered ring, 1 hydroxyl group, and 1 tertiary alcohol exist within the chemical structure .Physical And Chemical Properties Analysis
The compound has a density of 0.985 g/cm3 . The InChI Key is JLPUXFOGCDVKGO-TUAOUCFPSA-N . The Canonical SMILES is CC1CCCC2(C1(CCCC2)O)C .Aplicaciones Científicas De Investigación
DNA Binding and Anticancer Activities
Complexes with structures related to quinolinol derivatives have been studied for their DNA binding capabilities and anticancer activities. For example, tris(diimine)iron(II) complexes, though not directly rac-(4S,4aS,8aR)-4-Phenyldecahydro-4-quinolinol oxalate, show significant DNA interaction and cleavage abilities, as well as pronounced anticancer activities against human breast cancer cell lines, suggesting potential for related quinolinol derivatives in cancer therapy (Ramakrishnan et al., 2011).
Polymerization Initiators
Quinolinolato complexes, akin in structure to this compound, have been utilized as initiators in the polymerization of rac-lactide, highlighting their application in creating biodegradable polymers. These compounds exhibit iso-selective polymerization, demonstrating the potential of quinolinol derivatives in materials science and engineering (Bakewell et al., 2012); (Bakewell et al., 2013).
Gelation Properties and Supramolecular Organization
The gelation properties and supramolecular organization of chiral and racemic bis(amino alcohol)oxalamides, which share functional similarities with quinolinol oxalates, have been explored. These studies offer insights into the molecular assembly and potential applications of quinolinol derivatives in designing new materials (Makarević et al., 2003).
Catalytic Behavior and Polymerization
Research on sodium iminoquinolates has demonstrated their efficacy as catalysts in the ring-opening polymerization (ROP) of rac-lactide, showcasing the broader utility of quinolinol derivatives in catalysis and polymer science (Zhang et al., 2016).
Inhibitors of Protein-Protein Interactions
Certain quinolinol derivatives have been identified as inhibitors of the MDM2-p53 interaction, a crucial target in cancer therapy, highlighting the significant potential of quinolinol oxalates and related compounds in developing new therapeutic agents (Lu et al., 2006).
Propiedades
IUPAC Name |
(4S,4aS,8aR)-4-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO.C2H2O4/c17-15(12-6-2-1-3-7-12)10-11-16-14-9-5-4-8-13(14)15;3-1(4)2(5)6/h1-3,6-7,13-14,16-17H,4-5,8-11H2;(H,3,4)(H,5,6)/t13-,14+,15+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODAEYNISPMQSU-ONAKXNSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(CCN2)(C3=CC=CC=C3)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@H](C1)[C@@](CCN2)(C3=CC=CC=C3)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/structure/B2720813.png)
![8'-chloro-1-(3,4-dimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2720815.png)

![1,1,1-Trifluoro-3-[(2-furylmethyl)amino]-2-propanol](/img/structure/B2720818.png)
![Triazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2720820.png)
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2720823.png)

![2-(4-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2720826.png)
![N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2720828.png)
![N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2720829.png)


![4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine](/img/structure/B2720832.png)